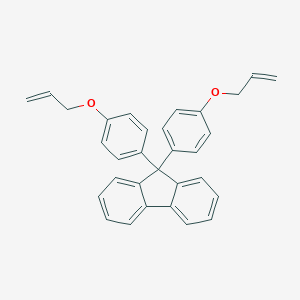

9,9-Bis(4-allyloxyphenyl)fluorene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9,9-bis(4-prop-2-enoxyphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGAWNXQZROGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene, a valuable monomer in the development of advanced polymers and materials. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering a detailed exploration of the synthetic pathway, experimental protocols, and characterization of the target molecule.

Introduction: The Significance of this compound

This compound is a derivative of 9,9-bis(4-hydroxyphenyl)fluorene (also known as Bisphenol F), a class of compounds recognized for their rigid, cardo-ring structure. This unique three-dimensional architecture imparts exceptional thermal stability, high glass transition temperatures, and desirable optical properties to polymers derived from them. The introduction of allyl functional groups provides reactive sites for polymerization and cross-linking, making this compound a versatile building block for high-performance materials such as epoxy resins, polycarbonates, and polyarylates.

This guide will detail a reliable and efficient two-step synthesis route, beginning with the preparation of the key intermediate, 9,9-Bis(4-hydroxyphenyl)fluorene, followed by its allylation to yield the final product.

Strategic Synthesis Pathway

The synthesis of this compound is strategically divided into two distinct stages. This approach allows for the purification of the intermediate, ensuring a high-purity final product.

Caption: Condensation reaction of 9-fluorenone and phenol to form BHPF.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9-Fluorenone | 180.20 | 18.02 g | 0.10 |

| Phenol | 94.11 | 112.93 g | 1.20 |

| Bifunctional Ionic Liquid (BFIL) | - | ~1.5 mol% | - |

| Toluene | 92.14 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Brine (sat. NaCl) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 9-fluorenone (18.02 g, 0.10 mol), phenol (112.93 g, 1.20 mol), and the bifunctional ionic liquid catalyst (~1.5 mol%).

-

Heat the reaction mixture to 110 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 9-fluorenone is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Dissolve the mixture in 200 mL of toluene.

-

Transfer the solution to a separatory funnel and wash with deionized water (3 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/isopropanol or acetonitrile, to yield pure BHPF as a white to off-white solid. [1]

Step 2: Synthesis of this compound

This step is a Williamson ether synthesis, a reliable method for forming ethers. [2] Reaction Scheme:

Caption: Williamson ether synthesis for the allylation of BHPF.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 9,9-Bis(4-hydroxyphenyl)fluorene | 350.42 | 35.04 g | 0.10 |

| Allyl Bromide | 120.98 | 26.61 g (19.4 mL) | 0.22 |

| Potassium Carbonate (anhydrous) | 138.21 | 41.46 g | 0.30 |

| Acetone | 58.08 | 300 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-Bis(4-hydroxyphenyl)fluorene (35.04 g, 0.10 mol) in 300 mL of acetone.

-

Add anhydrous potassium carbonate (41.46 g, 0.30 mol) to the solution.

-

Heat the mixture to reflux and add allyl bromide (26.61 g, 0.22 mol) dropwise over 30 minutes.

-

Continue refluxing the mixture for 12-16 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the salts with a small amount of acetone.

-

Combine the filtrates and remove the acetone under reduced pressure.

-

Dissolve the resulting crude product in dichloromethane (200 mL) and wash with deionized water (3 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₃₁H₂₆O₂ |

| Molecular Weight | 430.55 g/mol |

| Appearance | White to pale-yellow powder or crystals |

| Melting Point | 85.0 to 89.0 °C |

| CAS Number | 142494-81-3 |

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The proton NMR spectrum is expected to show characteristic signals for the allyl protons, including a multiplet around 6.0 ppm (CH=CH₂), two doublets around 5.2-5.4 ppm (=CH₂), and a doublet around 4.5 ppm (-O-CH₂-). The aromatic protons of the fluorene and phenyl rings will appear in the region of 6.8-7.8 ppm.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The carbon NMR spectrum should display signals for the allyl group carbons at approximately 133 ppm (-CH=), 117 ppm (=CH₂), and 69 ppm (-O-CH₂-). The aromatic carbons and the spiro carbon of the fluorene core will also be present at their characteristic chemical shifts.

-

FTIR (KBr, cm⁻¹): The infrared spectrum should exhibit the disappearance of the broad O-H stretching band from the starting material (around 3300-3500 cm⁻¹) and the appearance of characteristic C-O-C stretching vibrations for the ether linkage (around 1240 cm⁻¹ and 1040 cm⁻¹), as well as C=C stretching of the allyl group (around 1645 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 430.55.

Safety and Handling

-

Phenol: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Allyl Bromide: Lachrymator and toxic. Handle with extreme care in a fume hood.

-

9-Fluorenone: Irritant. Avoid inhalation and skin contact.

-

Solvents: Flammable. Use in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has outlined a robust and well-documented synthetic route for the preparation of high-purity this compound. The two-step approach, involving the synthesis of the BHPF intermediate followed by a Williamson ether synthesis, provides a reliable method for obtaining this valuable monomer. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers and professionals engaged in the synthesis of advanced materials.

References

-

Wei, J., Yu, L., Yan, L., Bai, W., Lu, X., & Gao, Z. (2021). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. RSC Advances, 11(52), 32559-32564. [Link]

-

ResearchGate. (n.d.). Synthetic procedure of 9,9'-bis[4-(glycidyloxy)phenyl]fluorene (3) by the reaction of 4,4'-(9-fluorenylidene)diphenol (1) with epichlorohydrin (2). Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76716, 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved January 15, 2026 from [Link].

-

Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(52), 32559-32564. [Link]

-

Study on Synthesis of 9,9-Bis (4-hydroxyphenyl) Fluorene by Heteropoly Acid Catalysis. Journal of Physics: Conference Series, 2539(1), 012036. [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Patents. (n.d.). High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof.

Sources

An In-Depth Technical Guide to the Physical Properties of 9,9-Bis(4-allyloxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 9,9-Bis(4-allyloxyphenyl)fluorene, a fluorene derivative with significant potential in materials science and organic electronics. The unique molecular architecture of this compound, featuring a rigid fluorene core and reactive allyloxy functionalities, imparts a distinct set of physical characteristics that are critical for its application and development. This document delves into these properties, offering both established data and detailed experimental protocols for their verification, ensuring a thorough understanding for researchers and developers in the field.

Molecular Structure and its Implications

This compound possesses a spiro-like three-dimensional structure originating from the tetrahedral carbon at the C-9 position of the fluorene core. This "cardo" structure, rich in aromatic rings, is the primary determinant of its high refractive index and thermal stability. The non-coplanar arrangement of the phenyl rings reduces optical anisotropy, leading to lower birefringence, a crucial property for optical applications. The two allyloxy groups introduce sites for polymerization and further functionalization, enhancing its versatility as a monomer.[1]

Caption: Molecular structure of this compound.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are crucial for determining appropriate processing conditions and predicting its behavior in various applications.

| Property | Value | Source |

| Molecular Formula | C₃₁H₂₆O₂ | [2] |

| Molecular Weight | 430.55 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 553.3 ± 50.0 °C at 760 mmHg | |

| Density | 1.134 g/cm³ | |

| Refractive Index (n) | 1.624 | |

| Solubility | Soluble in many organic solvents, insoluble in water.[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from its precursor, 9,9-Bis(4-hydroxyphenyl)fluorene. This two-step process involves the deprotonation of the phenolic hydroxyl groups followed by nucleophilic substitution with an allyl halide.

Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (Precursor)

The precursor is synthesized via the acid-catalyzed condensation of 9-fluorenone with phenol.[3][4]

Caption: Synthesis workflow for 9,9-Bis(4-hydroxyphenyl)fluorene.

Allylation of 9,9-Bis(4-hydroxyphenyl)fluorene

The following is a detailed protocol for the synthesis of this compound.

Objective: To synthesize this compound from 9,9-Bis(4-hydroxyphenyl)fluorene via Williamson ether synthesis.[5][6]

Materials:

-

9,9-Bis(4-hydroxyphenyl)fluorene

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9,9-Bis(4-hydroxyphenyl)fluorene in acetone.

-

Add an excess of anhydrous potassium carbonate to the solution. This acts as the base to deprotonate the phenolic hydroxyl groups.

-

Add a molar excess of allyl bromide dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic byproducts.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the resulting crude product in dichloromethane and wash with deionized water to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorene and phenyl rings, as well as the protons of the allyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm). The allyl group protons will exhibit distinct signals: a doublet of triplets for the -O-CH₂- protons, a multiplet for the -CH= proton, and two doublets for the terminal =CH₂ protons.

-

¹³C NMR: The carbon NMR spectrum will show a larger number of signals corresponding to the 31 carbon atoms in the molecule. The quaternary carbon at the C-9 position of the fluorene core will have a characteristic chemical shift. The aromatic carbons will appear in the range of δ 110-160 ppm, while the carbons of the allyl group will be observed in the upfield region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹).

-

C-H stretching vibrations of the allyl group (around 3080 cm⁻¹ for the =C-H and 2850-2950 cm⁻¹ for the -CH₂-).

-

C=C stretching of the aromatic rings (around 1600 and 1500 cm⁻¹).

-

C=C stretching of the allyl group (around 1650 cm⁻¹).

-

C-O-C stretching of the ether linkage (around 1240 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of 430.55. Fragmentation patterns may also be observed, providing further structural information.

Experimental Determination of Physical Properties

The following section outlines detailed protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

Refractive Index Measurement

Principle: The refractive index is a measure of how much light bends, or refracts, when it passes from one medium to another. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Ethanol or acetone for cleaning

-

Lens paper

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.[1][7][8][9][10]

-

Place a few drops of a solution of this compound in a suitable volatile solvent onto the lower prism.

-

Close the prisms carefully to spread the liquid into a thin film.

-

Turn on the light source and look through the eyepiece.

-

Adjust the coarse and fine adjustment knobs until the field of view is divided into a light and a dark section.

-

Sharpen the dividing line by adjusting the chromaticity screw.

-

Align the dividing line with the center of the crosshairs.

-

Read the refractive index from the scale.

-

Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

Quantitative Solubility Determination (Gravimetric Method)

Principle: This method determines the solubility of a compound in a specific solvent by creating a saturated solution and then quantifying the amount of dissolved solute.[11][12][13][14][15]

Apparatus:

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (solvent-compatible)

-

Oven

Procedure:

-

Add an excess amount of this compound to several scintillation vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials and place them in a shaker or water bath at a constant temperature. Agitate the mixtures for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette fitted with a syringe filter to avoid transferring any solid particles.

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry volumetric flask.

-

Carefully evaporate the solvent from the flask in a fume hood or using a rotary evaporator.

-

Once the solvent is completely removed, place the flask in an oven at a temperature below the melting point of the compound to ensure all solvent is removed.

-

Cool the flask to room temperature in a desiccator and reweigh it.

-

The mass of the dissolved solid is the difference between the final and initial weights of the flask.

-

Calculate the solubility in grams per 100 mL of solvent.

Caption: Workflow for quantitative solubility determination.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of 9,9-Bis(4-hydroxyphenyl) fluorene Catalyzed by Bifunctional Ionic Liquid. Retrieved from [Link]

-

PubMed. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 344-347. [Link]

-

Refractometer. (2025). Abbé refractometer. Retrieved from [Link]

-

PubChem. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

-

Scribd. (n.d.). Abbe Refractometer: Principle & Diagram. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

Wikipedia. (n.d.). Abbe refractometer. Retrieved from [Link]

- ASTM International. (2010). Standard Test Method for Measurement of Enthalpy of Fusion, Percent Crystallinity, and Melting Point of Ultra-High-Molecular Weight Polyethylene by Means of Differential Scanning Calorimetry. ASTM F2625-10.

-

National Institutes of Health. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

-

Advanced EMC Technologies. (2017, March 7). ASTM Testing of Plastics: Defining Test Procedures - Part 2. Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). 9,9-Bis(4-hydroxy-phenyl)-fluorene - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved from [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Infinita Lab. (2021, August 11). Melting Points and the Melting Range of Organic Chemicals ASTM E324. Retrieved from [Link]

-

ASTM International. (n.d.). D7138 Standard Test Method to Determine Melting Temperature of Synthetic Fibers. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Retrieved from [Link]

-

Manufacturer Insights: The Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Preparation of Allyl Phenyl Ether and 2-Allylphenol Using the Williamson Ether Synthesis and Claisen Rearrangement. Retrieved from [Link]

-

LookChem. (n.d.). Cas 3236-71-3,9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. store.astm.org [store.astm.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. refractometer.pl [refractometer.pl]

- 8. scribd.com [scribd.com]

- 9. hinotek.com [hinotek.com]

- 10. Abbe refractometer - Wikipedia [en.wikipedia.org]

- 11. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. pharmajournal.net [pharmajournal.net]

- 15. youtube.com [youtube.com]

Photophysical properties of 9,9-Bis(4-allyloxyphenyl)fluorene.

An In-depth Technical Guide to the Photophysical Properties of 9,9-Bis(4-allyloxyphenyl)fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorene scaffold is a cornerstone in the development of advanced organic materials due to its rigid, planar, and highly fluorescent nature. Its derivatives are pivotal in applications ranging from organic light-emitting diodes (OLEDs) to sensitive biological probes.[1][2] This guide provides an in-depth examination of a specific derivative, this compound, focusing on its anticipated photophysical properties and the experimental methodologies required for their characterization. By substituting the C-9 position with bulky aryl groups, intermolecular interactions that often lead to fluorescence quenching are mitigated, while the functional allyloxy groups offer a handle for polymerization and further modification.[3][4] This document serves as a technical resource for researchers aiming to harness the unique optical and electronic characteristics of this versatile molecule.

Introduction to the Fluorene Core and C-9 Functionalization

Fluorene is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[5] This structure confers a high degree of π-conjugation, resulting in strong absorption in the ultraviolet region and, most notably, intense blue fluorescence with a high photoluminescence quantum yield.[6] The properties of fluorene derivatives can be precisely tuned through chemical modification.

The C-9 position is of particular strategic importance. Being a methylene bridge, it is readily deprotonated and can undergo substitution reactions. Introducing bulky substituents at this position, such as the two 4-allyloxyphenyl groups in the title compound, serves several critical functions:

-

Enhanced Solubility: The bulky, non-planar arrangement of the substituents disrupts crystal packing, significantly improving solubility in common organic solvents.[2]

-

Prevention of Aggregation-Induced Quenching: The substituents act as steric barriers, preventing the close association of fluorene cores between adjacent molecules. This minimizes the formation of excimers or aggregates, which are non-emissive in many fluorene systems and thus preserve the high fluorescence efficiency in the solid state.[4]

-

Functional Handles: The terminal allyl groups are reactive sites suitable for polymerization or for attachment to other molecules and surfaces via click chemistry or other coupling reactions.[3]

These features make this compound a promising building block for high-performance polymers, OLED materials, and functional probes.[1][5]

Molecular Structure and Synthesis Outline

The structure of this compound is defined by the central fluorene core with two allyloxyphenyl groups attached at the C-9 position.

Caption: Molecular structure of this compound.

The synthesis is typically a two-step process. First, 9,9-bis(4-hydroxyphenyl)fluorene is synthesized via the acid-catalyzed condensation of 9-fluorenone with excess phenol.[7] Subsequently, this precursor is treated with an allyl halide (e.g., allyl bromide) under basic conditions to yield the final product through Williamson ether synthesis.

Anticipated Photophysical Properties

While detailed, peer-reviewed photophysical data for this compound specifically is not abundant in the public literature, its properties can be reliably predicted based on extensive studies of similar 9,9-diarylfluorene derivatives.[6][8] The electronic properties are dominated by the fluorene core, with the C-9 substituents primarily influencing solid-state morphology and solubility.

| Property | Anticipated Value / Range | Rationale & Commentary |

| Absorption Max (λ_abs) | 290 - 320 nm | This corresponds to the S₀ → S₁ (π→π) transition of the fluorene chromophore. The exact maximum can be slightly influenced by the solvent.[9][10] |

| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | Fluorene derivatives exhibit strong absorption bands, characteristic of allowed π→π transitions.[11] |

| Emission Max (λ_em) | 340 - 420 nm (Blue) | The emission is expected to be a characteristic vibrant blue. The large Stokes shift is typical for fluorenes. The exact position will show dependence on solvent polarity (solvatochromism).[11][12] |

| Stokes Shift | 50 - 100 nm | A significant Stokes shift is common for fluorene derivatives, indicating a change in geometry in the excited state. |

| Fluorescence Quantum Yield (Φ_f) | 0.7 - 0.9 (in non-polar solvents) | Fluorenes are known for their high quantum efficiency. The yield may decrease in more polar solvents. The C-9 substitution helps maintain high yields by preventing aggregation.[6][13] |

| Fluorescence Lifetime (τ) | 1 - 5 nanoseconds (ns) | Typical lifetime for singlet excited states in fluorescent organic molecules.[14] |

| Solvatochromism | Moderate Positive | The emission peak is expected to red-shift with increasing solvent polarity. This is due to the stabilization of a more polar excited state by polar solvent molecules. This effect is a hallmark of many fluorene-based dyes.[13] |

Experimental Characterization Workflow

The comprehensive characterization of the photophysical properties of this compound requires a systematic workflow involving several spectroscopic techniques.

Caption: Workflow for photophysical characterization of a fluorescent compound.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorptivity (ε).

-

Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane, toluene, or dichloromethane). From this, prepare a dilution in a quartz cuvette to an absorbance value between 0.5 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a reference cuvette with the pure solvent and place it in the reference beam path.

-

Place the sample cuvette in the sample beam path.

-

Record the absorption spectrum over a relevant range (e.g., 250 nm to 500 nm).

-

-

Analysis:

-

Identify the wavelength of maximum absorbance, λ_abs.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

-

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra and the Stokes shift.

-

Preparation: Prepare a very dilute solution (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects) in a quartz fluorescence cuvette.

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λ_abs determined from the UV-Vis spectrum.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-IR (e.g., 320 nm to 600 nm).

-

The peak of this spectrum is the emission maximum, λ_em.

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the λ_em determined above.

-

Scan the excitation monochromator over the absorption range (e.g., 250 nm to 400 nm).

-

Trustworthiness Check: The resulting excitation spectrum should closely match the absorption spectrum. A perfect match confirms that the observed emission originates from the species responsible for the absorption.

-

-

Analysis: Calculate the Stokes shift in nanometers (nm) as: Stokes Shift = λ_em - λ_abs.

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Determination

Objective: To measure the efficiency of the fluorescence process relative to a known standard.

Causality: An absolute measurement of quantum yield is complex. A relative method provides a robust and widely accepted alternative by comparing the integrated fluorescence intensity of the unknown sample to that of a well-characterized standard under identical conditions. Quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54) or anthracene in ethanol (Φ_f = 0.27) are common standards for the blue emission region.

-

Preparation:

-

Prepare a series of dilute solutions of both the sample and the reference standard in the same solvent (if possible, or solvents with similar refractive indices). The absorbance of all solutions at the excitation wavelength must be kept below 0.1.

-

-

Measurement:

-

Choose an excitation wavelength where both the sample and the standard have significant absorbance.

-

Measure the absorbance of each solution at this excitation wavelength.

-

For each solution, record the fluorescence emission spectrum across its entire emission band, keeping instrumental parameters (e.g., slit widths) constant.

-

-

Analysis:

-

Calculate the integrated fluorescence intensity (I) for both the sample (smp) and the reference (ref) by finding the area under their respective emission curves.

-

The quantum yield of the sample (Φ_smp) is calculated using the following equation: Φ_smp = Φ_ref * (I_smp / I_ref) * (A_ref / A_smp) * (n_smp² / n_ref²) Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Potential Applications

The robust photophysical properties of this compound make it a candidate for several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): Its high fluorescence quantum yield and inherent thermal stability make it an excellent candidate for an emissive layer material or a host material for phosphorescent dopants in blue OLEDs.[1][6]

-

Polymer Chemistry: The two terminal allyl groups allow it to be used as a cross-linker or as a monomer in the synthesis of highly fluorescent polymers with tailored mechanical and electronic properties.[3]

-

Fluorescent Probes: While the core molecule is non-polar, the allyloxy groups could be further functionalized to introduce water solubility or specific binding moieties, enabling its use as a fluorescent label or probe in biological imaging or sensing applications.[11]

Conclusion

This compound stands as a molecule of significant interest, built upon the well-established and highly advantageous fluorene core. Its C-9 substitution pattern ensures excellent solubility and the preservation of high fluorescence efficiency by sterically hindering quenching pathways. The terminal allyl groups provide a gateway for its incorporation into larger macromolecular structures. This guide has outlined the anticipated photophysical characteristics—strong UV absorption, intense blue emission, and high quantum efficiency—and provided the detailed experimental protocols necessary for their empirical validation. The combination of these features makes this compound a versatile platform for innovation in materials science and beyond.

References

[15] Steady-State and Femtosecond Transient Absorption Spectroscopy of New Two-Photon Absorbing Fluorene-Containing Quinolizinium Cation Membrane Probes. ACS Applied Materials & Interfaces. Available at: [11] Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. The Journal of Physical Chemistry Letters - ACS Publications. Available at: [1] Understanding the Application of Fluorene Derivatives in Advanced Organic Electronics. NINGBO INNO PHARMCHEM CO.,LTD. Available at: Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism | Request PDF. ResearchGate. Available at: [2] The Role of Fluorene Derivatives in Modern OLED Material Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [12] Fluorene Analogues of Prodan with Superior Fluorescence Brightness and Solvatochromism. American Chemical Society. Available at: Solvatochromic fluorene-linked nucleoside and DNA as color-changing fluorescent probes for sensing interactions. Chemical Science (RSC Publishing). Available at: [6] The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. MDPI. Available at: [16] Fluorene-Based Π-Conjugated Molecules for OLED Applications. Scribd. Available at: Click and shift: the effect of triazole on solvatochromic dyes. RSC Publishing. Available at: [5] Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. BOC Sciences. Available at: [3] this compound. CymitQuimica. Available at: Synthetic procedure of 9,9'-bis[4-(glycidyloxy)phenyl]fluorene (3) by the reaction of 4,4'-(9-fluorenylidene)diphenol (1) with epichlorohydrin (2). ResearchGate. Available at: [7] Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health. Available at: [17] CAS NO.142494-81-3 this compound. Daken Chemical. Available at: Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Publishing. Available at: [9] Absorption spectra of fluorene and its halogenated derivatives. ResearchGate. Available at: [10] Fluorene. NIST WebBook. Available at: [4] Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. ACS Publications. Available at: [8] Synthesis, characterization, and photophysical properties of novel 9‑phenyl‑9‑phosphafluorene oxide derivatives. Beilstein Journals. Available at: [14] Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives. ResearchGate. Available at:

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 142494-81-3: this compound [cymitquimica.com]

- 4. 20.210.105.67 [20.210.105.67]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorene [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scribd.com [scribd.com]

- 17. dakenchem.com [dakenchem.com]

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene, a key monomer in the development of advanced polymers and high-performance materials. The synthesis is presented in two distinct stages: the acid-catalyzed condensation of 9-fluorenone with phenol to produce the precursor, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), followed by the Williamson ether synthesis for the allylation of BHPF. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth technical insights, explanations of experimental choices, and robust protocols to ensure reproducible and high-yield synthesis.

Introduction

This compound is a bifunctional monomer characterized by a central fluorene core, which imparts rigidity and thermal stability, and two terminal allyl ether groups that are amenable to polymerization and cross-linking reactions. These structural features make it a valuable building block for a variety of materials, including high-performance epoxy resins, polycarbonates, and optical polymers. The presence of the bulky, cardo-type fluorene structure enhances the solubility and processability of the resulting polymers, making this compound of significant interest in organic electronics and advanced materials science.

This guide provides a comprehensive, two-part synthetic procedure, beginning with the preparation of the key intermediate, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), followed by its conversion to the target molecule.

Part 1: Synthesis of the Precursor, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

The synthesis of BHPF is achieved through the condensation reaction of 9-fluorenone and phenol. This reaction is typically catalyzed by a strong acid, often in the presence of a thiol co-catalyst to enhance the reaction rate.

Reaction Mechanism: Acid-Catalyzed Condensation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 9-fluorenone, activating it towards nucleophilic attack by phenol. Two successive additions of phenol molecules to the carbocation intermediate, followed by dehydration, yield the final product.

Experimental Protocol: Synthesis of BHPF

Materials:

-

9-Fluorenone

-

Phenol

-

β-mercaptopropionic acid

-

Concentrated Sulfuric Acid (96%)

-

Methanol

-

Deionized Water

Equipment:

-

Four-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Thermometer

-

Reflux condenser

-

Ice bath

-

Buchner funnel and flask

-

Beakers

Procedure:

-

Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine 45 g (0.25 mol) of 9-fluorenone and 141 g (1.5 mol) of phenol.[1]

-

Catalyst Addition: Heat the mixture to 30°C and add 0.2 mL of β-mercaptopropionic acid.[1]

-

Acid Addition: Cool the mixture with an ice water bath. Slowly add 7.5 mL (0.13 mol) of 96% sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature is maintained between 30°C and 70°C.[1]

-

Reaction Monitoring: Stir the reaction mixture vigorously. The reaction is typically complete within 45 minutes. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, add 150 mL of boiling water to the flask and stir vigorously. Pour the resulting emulsion into 0.5 L of cold, stirred water to precipitate the crude product.[1]

-

Isolation and Purification:

-

Filter the crude product using a Buchner funnel and wash thoroughly with deionized water to remove unreacted phenol and acid.

-

The crude product can be further purified by recrystallization. A common method involves dissolving the crude solid in a suitable solvent like methanol, followed by slow cooling to induce crystallization.[2]

-

Filter the purified crystals and dry them in a vacuum oven.

-

Data Summary: Synthesis of BHPF

| Reagent/Parameter | Quantity/Value | Moles | Role |

| 9-Fluorenone | 45 g | 0.25 | Starting Material |

| Phenol | 141 g | 1.5 | Reactant & Solvent |

| β-mercaptopropionic acid | 0.2 mL | ~2.3 mmol | Co-catalyst |

| Sulfuric Acid (96%) | 7.5 mL | 0.13 | Catalyst |

| Reaction Temperature | 30-70°C | N/A | Reaction Condition |

| Reaction Time | ~45 minutes | N/A | Reaction Condition |

| Expected Yield | >90% | N/A | Outcome |

Visualizing the BHPF Synthesis Workflow

Caption: Workflow for the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene.

Part 2: Synthesis of this compound

The final product is synthesized via the Williamson ether synthesis, a classic S(_N)2 reaction.[3] The hydroxyl groups of BHPF are deprotonated by a base to form phenoxides, which then act as nucleophiles, attacking the electrophilic carbon of allyl bromide.

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves two key steps:

-

Deprotonation: A suitable base, such as potassium carbonate, deprotonates the phenolic hydroxyl groups of BHPF to form a more nucleophilic diphenoxide intermediate.

-

Nucleophilic Attack: The diphenoxide attacks two equivalents of allyl bromide in an S(_N)2 fashion, displacing the bromide and forming the desired diether product. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates this reaction.[4]

Visualizing the Williamson Ether Synthesis Mechanism

Sources

Application Notes and Protocols for the Utilization of 9,9-Bis(4-allyloxyphenyl)fluorene in Organic Light-Emitting Diode (OLED) Fabrication

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the use of 9,9-Bis(4-allyloxyphenyl)fluorene in the fabrication of Organic Light-Emitting Diodes (OLEDs). This document outlines the material's properties, its primary role as a monomer for synthesizing advanced hole-transporting polymers, and detailed protocols for both polymerization and subsequent device fabrication via solution-processing techniques. The methodologies are designed to be self-validating, with explanations grounded in established principles of materials science and organic electronics to ensure both reproducibility and a deep understanding of the underlying scientific principles.

Introduction: The Significance of Fluorene Derivatives in Modern OLEDs

Fluorene derivatives are a cornerstone in the development of high-performance organic electronic devices, particularly OLEDs. Their rigid, planar structure, coupled with high thermal stability and excellent charge transport properties, makes them ideal candidates for various layers within an OLED stack.[1] Specifically, this compound serves as a versatile building block for creating solution-processable, high-molecular-weight polymers. The presence of the allyloxy functional groups enhances solubility in common organic solvents, a critical prerequisite for cost-effective fabrication methods like spin-coating and inkjet printing.[2] Furthermore, the fluorene core can be readily functionalized to tune the material's electronic and photophysical properties, enabling the rational design of materials for optimized device performance.[3][4]

Material Specifications: this compound

A thorough understanding of the material's physicochemical properties is essential for its successful application.

| Property | Value | Source(s) |

| Chemical Name | 9,9-bis[4-(2-propenyloxy)phenyl]-9H-Fluorene | [2] |

| CAS Number | 142494-81-3 | [2][5] |

| Molecular Formula | C₃₁H₂₆O₂ | [5][6] |

| Molecular Weight | 430.54 g/mol | [7] |

| Appearance | White to off-white solid/powder | [7] |

| Melting Point | 85.0 to 89.0 °C | [5] |

| Boiling Point | 553.3 ± 50.0 °C at 760 mmHg | [5] |

| Solubility | Enhanced solubility in organic solvents due to allyloxy groups | [2] |

| Thermal Stability | Good thermal stability, a key characteristic of fluorene derivatives | [2] |

| Purity | Typically available in purities of 97% or higher | [7][8] |

Core Application: Monomer for Hole-Transporting Polymers

While this compound can be a component in small molecule-based OLEDs, its primary utility is as a monomer for the synthesis of conjugated polymers. These polymers are often designed to function as the Hole Transport Layer (HTL) in an OLED device. An efficient HTL must possess a suitable Highest Occupied Molecular Orbital (HOMO) energy level to facilitate the injection of holes from the anode and effectively transport them to the emissive layer. Fluorene-based polymers have demonstrated excellent hole-transporting capabilities.[9][10][11]

The allyloxy groups on the monomer are not just for solubility; they also provide a potential site for cross-linking.[2] This can be leveraged to create a more robust and solvent-resistant HTL, which is particularly advantageous in the fabrication of multi-layer, solution-processed devices.

Diagram: Molecular Structure of this compound

Caption: Workflow for polyfluorene synthesis via Suzuki coupling.

Fabrication of a Solution-Processed OLED

This protocol describes the fabrication of a multi-layer OLED using the synthesized polyfluorene as the HTL.

Device Structure: ITO / PEDOT:PSS / Polyfluorene HTL / Emissive Layer (EML) / Electron Transport Layer (ETL) / Cathode (e.g., LiF/Al)

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Synthesized Polyfluorene HTL polymer, dissolved in toluene or chlorobenzene (e.g., 5-10 mg/mL)

-

Emissive material (e.g., a phosphorescent emitter doped into a host material), dissolved in a suitable solvent

-

Electron transport material (e.g., TPBi), for thermal evaporation

-

Lithium fluoride (LiF)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO substrates in a detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-Ozone for 10-15 minutes to improve the work function of the ITO and enhance adhesion.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60 seconds).

-

Anneal the substrate on a hotplate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox. [12]3. Hole Transport Layer (HTL) Deposition:

-

Spin-coat the synthesized polyfluorene solution onto the PEDOT:PSS layer (e.g., at 2000-3000 rpm for 60 seconds).

-

Anneal the substrate at a suitable temperature (e.g., 80-100 °C) to remove residual solvent.

-

-

Emissive Layer (EML) Deposition:

-

Spin-coat the emissive layer solution onto the HTL.

-

Anneal as required by the specific emissive material system.

-

-

Cathode Deposition (Thermal Evaporation):

-

Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Deposit a thin layer of an electron transport material if required (e.g., TPBi, ~20-40 nm).

-

Deposit a thin layer of LiF (~1 nm) as an electron injection layer.

-

Deposit a thicker layer of Al (~100 nm) as the cathode.

-

-

Encapsulation and Testing:

-

Encapsulate the device to protect it from atmospheric moisture and oxygen.

-

Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.

-

Diagram: OLED Device Fabrication Workflow

Caption: Schematic of a multi-layer OLED device structure.

Trustworthiness and Self-Validation

The protocols provided are based on well-established techniques in the field of organic electronics. [3][12][13]The success of each step can be validated through various characterization methods:

-

Polymer Synthesis: The synthesized polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymer structure.

-

Thin Film Quality: The quality and thickness of the spin-coated layers can be assessed using atomic force microscopy (AFM) and ellipsometry.

-

Device Performance: The final OLED device performance, including current efficiency (cd/A), power efficiency (lm/W), external quantum efficiency (EQE), and operational lifetime, serves as the ultimate validation of the materials and fabrication process.

By following these protocols and employing the appropriate characterization techniques, researchers can confidently utilize this compound for the development of high-performance OLEDs.

References

- Macromolecules. Polymers Derived from 3,6-Fluorene and Tetraphenylsilane Derivatives: Solution-Processable Host Materials for Green Phosphorescent OLEDs.

- CymitQuimica. CAS 142494-81-3: this compound.

- ResearchGate. Light-Induced Solubility Modulation of Polyfluorene To Enhance the Performance of OLEDs.

- ResearchGate.

- ECHEMI. This compound | 142494-81-3.

- PubChem. This compound.

- Sigma-Aldrich. 9,9-Bis(4-(allyloxy)phenyl)-9H-fluorene.

- ChemicalBook. This compound | 142494-81-3.

- ResearchGate. Fluorene-based π-conjugated polymers for OLEDs: advances, opportunities, and challenges.

- Daken Chemical. CAS NO.142494-81-3 this compound.

- MDPI. Solution-Processed Efficient Blue Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)

- Benchchem. Application Notes and Protocols for the Synthesis of High-Purity [9,9'-Bi-9H-fluorene].

- PubMed. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells.

- MDPI. Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices.

- NIH. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 142494-81-3: this compound [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. This compound | C31H26O2 | CID 11604403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dakenchem.com [dakenchem.com]

- 8. 9,9-Bis(4-(allyloxy)phenyl)-9H-fluorene | 142494-81-3 [sigmaaldrich.com]

- 9. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes & Protocols: Cross-linking of 9,9-Bis(4-allyloxyphenyl)fluorene in Polymer Networks

For: Researchers, scientists, and drug development professionals exploring advanced polymer networks with unique optical and thermal properties.

Introduction: The Strategic Advantage of the Fluorene Moiety

In the landscape of high-performance polymers, the fluorene nucleus occupies a position of significant interest. Its rigid, planar, and bulky "cardo" structure imparts exceptional thermal stability, high glass transition temperatures (Tg), and desirable optical properties, including a high refractive index and blue light emission.[1][2][3] The subject of this guide, 9,9-Bis(4-allyloxyphenyl)fluorene, is a monomer engineered to leverage these intrinsic fluorenyl characteristics while introducing reactive handles for network formation. The terminal allyl groups serve as versatile platforms for cross-linking, enabling the creation of robust, three-dimensional polymer networks with tailored properties.

This document provides a detailed exploration of two primary cross-linking methodologies for this compound: Photo-initiated Thiol-Ene Chemistry and Thermal Curing . The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and predictable outcomes.

Methodology 1: Photo-initiated Thiol-Ene Cross-linking

Photo-initiated thiol-ene "click" chemistry is an exceptionally efficient and versatile method for forming polymer networks under mild conditions.[4] The reaction proceeds via a radical-mediated step-growth mechanism, offering rapid curing, low shrinkage, and high conversion rates with minimal oxygen inhibition.[5][6]

Causality of Component Selection:

-

Monomer: this compound serves as the 'ene' component, providing the structural and functional backbone of the network.

-

Thiol Cross-linker: Multifunctional thiols, such as Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) or Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), are chosen to create a high cross-link density, which directly influences the mechanical and thermal properties of the final network. The stoichiometric ratio of thiol to ene functional groups is critical for achieving high conversion and optimal network formation.

-

Photoinitiator: A suitable photoinitiator, such as 2,2-Dimethoxy-2-phenylacetophenone (DMPA), is selected to absorb light at a specific wavelength (typically in the UV range) and generate the initial radical species that propagate the thiol-ene reaction.

Experimental Workflow: Photo-initiated Thiol-Ene Cross-linking

Caption: Workflow for Thermal Curing of this compound.

Detailed Protocol: Thermal Curing

-

Preparation:

-

Place a desired amount of this compound into a suitable mold or onto a substrate.

-

If a thermal thiol-ene reaction is desired, mix the fluorene monomer with a multifunctional thiol in a 1:1 stoichiometric ratio of ene to thiol functional groups.

-

-

Curing:

-

Place the mold in a programmable oven or on a hot plate with precise temperature control.

-

Employ a staged curing profile to manage the cross-linking reaction and minimize thermal stress. A typical profile would be:

-

Ramp to 150-180 °C and hold for 1-2 hours to initiate the reaction and allow for gradual network formation.

-

Ramp to a higher temperature, typically 200-250 °C, and hold for an additional 1-3 hours to drive the cross-linking to completion. The optimal temperatures and times should be determined empirically, for example, by using Differential Scanning Calorimetry (DSC) to identify the exothermic curing peak.

-

-

The curing process should be carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions at elevated temperatures.

-

-

Characterization:

-

After cooling to room temperature, the resulting rigid polymer network can be demolded and characterized using the same techniques described for the photo-cured networks.

-

Data Presentation: Expected Properties of Cross-linked Networks

The properties of the final polymer network are highly dependent on the chosen cross-linking method and the specific formulation. The following table provides a summary of expected property ranges based on literature for analogous cross-linked fluorene-containing polymers.

| Property | Photo-initiated Thiol-Ene | Thermal Curing |

| Glass Transition (Tg) | 120 - 180 °C | 150 - 250 °C |

| Decomposition Temp. (Td) | > 350 °C | > 400 °C |

| Tensile Strength | 30 - 60 MPa | 40 - 80 MPa |

| Young's Modulus | 1 - 3 GPa | 2 - 5 GPa |

| Optical Transparency | High (>90% in visible) | High (>90% in visible) |

| Refractive Index | 1.55 - 1.65 | 1.58 - 1.68 |

Note: These values are illustrative and will vary based on the specific thiol cross-linker, its functionality, and the curing conditions.

Conclusion

This compound is a highly versatile monomer for the creation of advanced polymer networks. The choice between photo-initiated thiol-ene chemistry and thermal curing allows for a high degree of control over the processing conditions and the final properties of the material. The protocols provided in this guide offer a robust starting point for researchers to explore the potential of this fluorene-based building block in a wide range of applications, from high-performance coatings and adhesives to advanced optical and electronic materials.

References

- Liaw, D. J., Wang, K. L., Huang, Y. C., Lee, K. R., Lai, J. Y., & Ha, C. S. (2012). Advanced polyimide materials: syntheses, physical properties, and applications. Progress in Polymer Science, 37(6), 907-974.

- Xiao, L., Li, G., You, J., & Yang, Y. (2011). Recent progress in fluorene-based polymers for polymer light-emitting diodes.

- Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.

- Cramer, N. B., Scott, J. P., & Bowman, C. N. (2002). Photopolymerization of thiol− ene polymers. Macromolecules, 35(14), 5361-5365.

-

O'Brien, A. K., & Cramer, N. B. (2020). Thiol-Ene Networks from Sequence-Defined Polyurethane Macromers. Journal of the American Chemical Society, 142(14), 6729-6736. [Link]

- Claudino, M., van der Meulen, I., Trey, S., Jönsson, M., Heise, A., & Johansson, M. (2012). Photoinduced Thiol–ene Crosslinking of Globalide/ε-caprolactone Copolymers: curing performance and resulting thermoset properties. Journal of Polymer Science Part A: Polymer Chemistry, 50(17), 3567-3575.

-

Zeng, G., Yu, W. L., Chua, S. J., & Huang, W. (2002). Spectral and thermal spectral stability study for fluorene-based conjugated polymers. Macromolecules, 35(18), 6907-6914. [Link]

- Sang, W., & Li, Y. (2011). Synthesis and properties of wholly aromatic polymers bearing cardo fluorene moieties. Journal of Polymer Science Part A: Polymer Chemistry, 49(18), 4352-4363.

- Carioscia, J. A., Stansbury, J. W., & Bowman, C. N. (2007). The effect of thiol and ene structures on thiol–ene networks: Photopolymerization, physical, mechanical and optical properties. Polymer, 48(6), 1526-1532.

- Sang, W., & Li, Y. (2007). Synthesis and properties of wholly aromatic polymers bearing cardo fluorene moieties. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4352-4363.

- Hoyle, C. E., Lee, T. Y., & Roper, T. (2004). Thiol–enes: chemistry of the past with promise for the future. Journal of Polymer Science Part A: Polymer Chemistry, 42(21), 5301-5338.

- Podgórski, M., Becka, E., & Bowman, C. N. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. Macromolecules, 53(15), 6495-6505.

- O'Brien, A. K., & Cramer, N. B. (2020). Thiol-Ene Networks from Sequence-Defined Polyurethane Macromers. Journal of the American Chemical Society, 142(14), 6729-6736.

- Senyurt, A. F., Hoyle, C. E., & Wei, H. (2007). LED-Induced Thiol–ene Photopolymerizations. Macromolecules, 40(9), 3174-3182.

Sources

Application Notes and Protocols for 9,9-Bis(4-allyloxyphenyl)fluorene in Electronic Applications

Introduction: The Versatility of a Fluorene Core

9,9-Bis(4-allyloxyphenyl)fluorene is an organic molecule built upon a fluorene scaffold, a rigid and planar aromatic structure known for imparting excellent thermal stability and charge-transporting properties.[1] The addition of two allyloxyphenyl groups at the C9 position enhances the compound's solubility in common organic solvents, a crucial characteristic for solution-based processing of electronic devices.[2] Furthermore, the terminal allyl groups are reactive sites for polymerization, allowing for the creation of cross-linked polymer networks with improved mechanical integrity.[2] These structural features make this compound a promising candidate for a variety of electronic applications, including as a monomer for high-performance polymers and as a component in organic light-emitting diodes (OLEDs).[2] This document provides a detailed overview of its properties, potential applications, and protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 142494-81-3 | [2] |

| Molecular Formula | C₃₁H₂₆O₂ | [2] |

| Molecular Weight | 430.54 g/mol | [2] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | 85.0 to 89.0 °C | |

| Boiling Point | 553.3 ± 50.0 °C at 760 mmHg | |

| Solubility | Soluble in common organic solvents | [2] |

Application in Polymer Synthesis: A Representative Protocol

The allyl functional groups of this compound are amenable to various polymerization techniques, such as free-radical polymerization, to form highly cross-linked, thermally stable polymers. These polymers can be utilized as dielectric layers, encapsulants for electronic components, or as host materials in emissive layers of OLEDs.

Below is a representative protocol for the free-radical polymerization of this compound. This protocol is a general guideline and may require optimization depending on the desired polymer characteristics.

Protocol: Free-Radical Polymerization

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask

-

Magnetic stirrer and hotplate

-

Nitrogen or Argon inert gas supply

-

Standard glassware for filtration and washing

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 2.32 mmol) and AIBN (e.g., 0.019 g, 0.116 mmol, 5 mol% relative to monomer) in anhydrous toluene (e.g., 10 mL).

-

Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the flask with an inert gas (Nitrogen or Argon).

-

Polymerization: Heat the reaction mixture to 80 °C with vigorous stirring. The polymerization is typically carried out for 24-48 hours. The progress of the reaction can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

-

Polymer Precipitation: After the desired reaction time, cool the mixture to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of methanol (e.g., 200 mL) with constant stirring. The polymer will precipitate as a solid.

-

Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and initiator fragments.

-

Drying: Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

-

Characterization: The resulting polymer can be characterized by GPC (for molecular weight and polydispersity), NMR spectroscopy (to confirm the polymer structure), and thermogravimetric analysis (TGA) to assess its thermal stability.

Application in Organic Light-Emitting Diodes (OLEDs)

This compound can be incorporated into OLEDs, potentially as a host material in the emissive layer when blended with a suitable dopant, or as a component of the charge-transporting layers. The fluorene core provides good charge mobility and a high triplet energy, which is beneficial for efficient phosphorescent OLEDs.

The following is a generalized protocol for the fabrication of a multilayer OLED device. This protocol illustrates the standard architecture and can be adapted to include a layer containing this compound.

Protocol: Multilayer OLED Fabrication

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

Hole-Transport Layer (HTL) material (e.g., PEDOT:PSS)

-

Emissive Layer (EML) materials (e.g., a host material and an emissive dopant; this compound could be explored as a host)

-

Electron-Transport Layer (ETL) material (e.g., TPBi)

-

Electron-Injection Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

Organic solvents for cleaning (e.g., deionized water, acetone, isopropanol)

-

Organic solvents for solution processing (e.g., chlorobenzene, toluene)

Equipment:

-

Ultrasonic bath

-

Spin coater

-

High-vacuum thermal evaporation system

-

Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the ITO-coated glass substrates in deionized water with a detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.[3]

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Hole-Transport Layer (HTL) Deposition:

-

Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate.

-

Anneal the substrate on a hotplate (e.g., at 120 °C for 15 minutes in air) to remove residual water.

-

-

Emissive Layer (EML) Deposition:

-

Inside a glovebox, prepare a solution of the host material (potentially this compound or a polymer derived from it) and the desired emissive dopant in a suitable organic solvent (e.g., chlorobenzene).

-

Spin-coat the EML solution onto the HTL.

-

Anneal the substrate to remove the solvent (e.g., at 80 °C for 10 minutes).

-

-

Electron-Transport Layer (ETL), Electron-Injection Layer (EIL), and Cathode Deposition:

-

Transfer the substrates to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

-

Sequentially deposit the ETL (e.g., 30 nm of TPBi), EIL (e.g., 1 nm of LiF), and the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the device area.

-

-

Encapsulation:

-

To prevent degradation from moisture and oxygen, encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip.

-

Causality and Self-Validation in Protocols

Polymerization: The choice of a free-radical initiator like AIBN is dictated by its well-understood decomposition kinetics at moderate temperatures, providing a controlled source of radicals to initiate polymerization of the allyl groups. The freeze-pump-thaw cycles are critical for removing oxygen, a known inhibitor of free-radical reactions, thus ensuring the reproducibility of the polymerization. The precipitation in a non-solvent like methanol is a standard and effective method for purifying the polymer, as the polymer is insoluble while the monomer and initiator fragments are soluble, allowing for their separation. The self-validating aspect of this protocol lies in the characterization of the final polymer. GPC will confirm the success of the polymerization by showing a significant increase in molecular weight compared to the monomer, while NMR will validate the expected polymer structure.

OLED Fabrication: Each step in the OLED fabrication protocol is designed to create well-defined interfaces between the layers, which is crucial for efficient charge injection and transport. The rigorous substrate cleaning procedure is essential to prevent short circuits and ensure uniform film formation. The sequential deposition of layers with specific functions (hole injection, hole transport, emission, electron transport, electron injection) creates an energetic cascade that facilitates the recombination of electrons and holes in the emissive layer, leading to light emission. The use of a high-vacuum environment for the deposition of the organic and metal layers is necessary to prevent contamination and ensure the purity and performance of the device. The performance of the final device (e.g., turn-on voltage, efficiency, and lifetime) serves as the ultimate validation of the fabrication process.

Conclusion

This compound is a versatile building block for organic electronic materials. Its fluorene core provides desirable electronic and thermal properties, while the allyloxy side chains enable both good solubility and the potential for polymerization. The protocols provided herein offer a starting point for researchers to explore the use of this compound in the development of novel polymers and high-performance electronic devices such as OLEDs. Further optimization of these protocols will likely lead to materials and devices with enhanced performance characteristics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorene Derivatives in Modern OLED Technology. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 9,9-Bis(4-hydroxyphenyl)fluorene in Advanced Electronic Materials. Retrieved from [Link]

- Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913–915.

- Zhu, H., et al. (2017). Poly(9,9'-Bis[4-(2-Acryloyloxyethyloxy)Phenyl]Fluorene) Polymer Microspheres for Super-Resolution Imaging. Macromolecules, 50(2), 660-665.

- European Patent Office. (n.d.). EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene.

-

Wang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(53), 33633-33639. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene

Welcome to the technical support center for the synthesis of 9,9-Bis(4-allyloxyphenyl)fluorene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and significantly improve your reaction yields.

The synthesis of this compound is fundamentally a two-stage process. The overall yield is a product of the efficiency of both stages. This guide is therefore structured to address each stage independently before covering final purification.

-

Stage 1: Acid-Catalyzed Condensation to form the precursor, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF).

-

Stage 2: Williamson Ether Synthesis for the allylation of BHPF to yield the final product.

Overall Synthesis Workflow

Caption: High-level workflow for the two-stage synthesis.

Part 1: Optimizing the Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF)

The foundation of a high-yield synthesis is a pure, high-quality precursor. The condensation of 9-fluorenone with phenol is sensitive to catalyst choice, reactant stoichiometry, and temperature.[1]

Frequently Asked Questions (FAQs) - BHPF Synthesis

Q1: What is the most effective catalyst system for this condensation?

A1: While traditional inorganic acids like HCl or H₂SO₄ can be used, modern approaches favor catalyst systems that improve selectivity and yield while being more environmentally benign.[1][2] Bifunctional ionic liquids containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups have shown exceptional performance, achieving near-quantitative conversion of 9-fluorenone and high selectivity ( >95%) for the desired p,p'-isomer.[3][4][5] Alternatively, using an acid catalyst like sulfuric acid in conjunction with a co-catalyst such as 3-mercaptopropionic acid significantly enhances the reaction rate and selectivity.[6]

Q2: What is the optimal molar ratio of phenol to 9-fluorenone?

A2: A significant excess of phenol is crucial. Phenol acts as both a reactant and a solvent in this reaction.[3] A molar ratio of phenol to 9-fluorenone between 6:1 and 10:1 is typically optimal.[3] This high concentration of phenol drives the reaction equilibrium towards the product and helps maintain a homogenous reaction mixture.

Q3: How can I minimize the formation of the ortho,para-isomer impurity?

A3: The primary impurity is typically 9-(4-hydroxyphenyl)-9-(2-hydroxyphenyl) fluorene (the o,p'-isomer).[7] Its formation is a kinetic and thermodynamic competition. Minimizing this impurity is achieved by:

-

Catalyst Choice: Using a catalyst system with a co-catalyst like 3-mercaptopropionic acid sterically hinders the reaction at the ortho position of phenol, favoring para-substitution.[6]

-

Temperature Control: Maintaining a consistent reaction temperature, often between 90-110°C, is critical.[3][6] Fluctuations can alter the selectivity of the catalyst.